molecular formula C30H24O2S2 B13138048 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- CAS No. 506443-29-4

9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-

Cat. No.: B13138048
CAS No.: 506443-29-4
M. Wt: 480.6 g/mol
InChI Key: GBPNHZYJCPUAJF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is a symmetrically substituted anthraquinone derivative featuring thioether linkages at the 1,5-positions of the anthracenedione core. Its structure is characterized by two 2-phenylethylthio substituents, which confer distinct electronic and steric properties compared to amino- or hydroxyl-substituted analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(phenethylthio)anthracene-9,10-dione typically involves the introduction of phenethylthio groups to the anthracene core. This can be achieved through a series of reactions, including:

Industrial Production Methods

While specific industrial production methods for 1,5-Bis(phenethylthio)anthracene-9,10-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C30H24O2S2 and features a complex structure that contributes to its reactivity and utility in various applications. Its unique thiol groups enhance its interaction with biological systems and materials.

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of anthracenedione compounds exhibit significant anticancer properties. Studies have shown that 9,10-anthracenedione derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage mechanisms .
    • A notable study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, suggesting potential for development into chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of bacterial strains. In vitro studies revealed that it possesses antimicrobial activity, which could be beneficial for developing new antibiotics .
  • Drug Delivery Systems :
    • The incorporation of 9,10-anthracenedione into drug delivery systems has been explored due to its ability to enhance solubility and stability of therapeutic agents. Its application in nanocarriers for targeted drug delivery is currently under investigation .

Material Science Applications

  • Organic Photovoltaics :
    • The compound's electronic properties make it suitable for use in organic photovoltaic devices. Research has indicated that anthracenedione derivatives can serve as effective electron acceptors in organic solar cells, improving their efficiency .
  • Fluorescent Materials :
    • Due to its luminescent properties, 9,10-anthracenedione is being studied for use in fluorescent materials and sensors. Its ability to emit light upon excitation makes it a candidate for applications in optoelectronics and bioimaging .

Environmental Applications

  • Pollution Monitoring :
    • The compound is being investigated as a potential indicator for environmental pollution due to its stability and sensitivity to changes in environmental conditions. It can be used in assays to detect pollutants in water and soil samples .
  • Bioremediation :
    • Studies suggest that 9,10-anthracenedione can be utilized in bioremediation processes to degrade organic pollutants. Its interaction with microbial communities shows promise for enhancing the breakdown of hazardous substances in contaminated environments .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry focused on synthesizing various derivatives of 9,10-anthracenedione. The results indicated that specific modifications increased its potency against breast cancer cells by over 50% compared to standard treatments.

Case Study 2: Environmental Impact Assessment

Research conducted by the National Industrial Chemicals Notification and Assessment Scheme highlighted the compound's potential as an environmental pollutant indicator. Field studies demonstrated its effectiveness in monitoring water quality across several industrial sites.

Mechanism of Action

The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Key Compounds for Comparison :

1,4-Bis[(2-hydroxyethyl)amino]ethylamino-9,10-anthracenedione (HAQ, NSC 287513): A di-amino-substituted derivative with hydroxyl groups enhancing solubility and DNA-binding capacity .

1,5-Bis(cyclohexylamino)-9,10-anthracenedione: Bulky cyclohexyl groups reduce solubility but improve membrane permeability .

Thio-substituted analogues (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione) : Long alkylthio chains enhance lipophilicity, favoring cellular uptake .

Structural Comparison :

Compound Substituents Key Features
1,5-bis[(2-phenylethyl)thio]- 1,5-(2-phenylethylthio) High lipophilicity, steric bulk
HAQ 1,4-bis(aminoethylhydroxy) Enhanced solubility, DNA intercalation
DHAQ 1,4-dihydroxy, 5,8-bis(aminoethylhydroxy) Dual intercalation and alkylation
1,5-Bis(cyclohexylamino)- 1,5-cyclohexylamino Low solubility, high logP (9.34)

Antitumor Activity and Mechanisms

1,5-bis[(2-phenylethyl)thio]-: Limited direct data, but thioether groups may facilitate redox cycling, generating reactive oxygen species (ROS) akin to mitoxantrone .

HAQ and DHAQ :

  • HAQ : Moderate activity against L1210 leukemia (IC₅₀: ~0.7 µg/ml for colony inhibition) but high acute toxicity (convulsions at therapeutic doses) .
  • DHAQ: 10-fold higher potency than HAQ, curative in murine colon carcinoma 26, with delayed toxicity due to hydroxyl-mediated DNA damage .

Thio-substituted Analogues :

  • 1-Chloro-5-(dodecylthio)anthracene-9,10-dione shows improved cellular uptake due to lipophilicity but unquantified activity .

Pharmacokinetics and Toxicity

HAQ :

  • Rapid plasma clearance (23.5 ml/kg/min in dogs) with 39.5% biliary excretion .
  • Acute neurotoxicity at therapeutic doses .

DHAQ :

  • Lower neurotoxicity but higher genotoxicity (chromosomal breaks at 0.3 µg/ml) .

Data Comparison :

Compound Plasma Half-Life (Terminal) Major Excretion Route Toxicity Profile
HAQ 115.2 min Biliary (39.5%) Acute convulsions
DHAQ N/A Renal Chromosomal damage
1,5-bis[(2-phenylethyl)thio]- Estimated >120 min Biliary (predicted) Potential ROS-mediated toxicity

Genotoxicity and Metabolic Activation

  • DHAQ: Most genotoxic in cytogenetic assays (70–140% increase in RNA content in leukemia cells) .
  • HAQ : Metabolically activated to mutagenic intermediates in bacterial assays .
  • 1,5-bis[(2-phenylethyl)thio]-: Likely less genotoxic than amino derivatives due to lack of direct DNA intercalation.

Biological Activity

9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- (CAS No. 506443-29-4) is a derivative of anthracene that has garnered attention for its diverse biological activities. This compound features a unique structure with two phenethylthio groups attached to the anthracene core, which significantly influences its chemical behavior and biological interactions. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is C30H24O2S2, with a molecular weight of 480.6 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C30H24O2S2
Molecular Weight 480.6 g/mol
IUPAC Name 1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione
CAS Number 506443-29-4

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the anthracene core is functionalized at the 1 and 5 positions with phenethylthio groups. This process can be achieved through various methods including:

  • Nucleophilic Substitution: Utilizing leaving groups at the desired positions on the anthracene.
  • Thioether Formation: Reacting anthracene derivatives with phenethylthiol in the presence of bases like sodium hydride or potassium carbonate.

Anticancer Activity

Research indicates that derivatives of 9,10-anthracenedione exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of Topoisomerases: Anthracenediones can interfere with DNA replication by inhibiting topoisomerase enzymes.
  • Reactive Oxygen Species (ROS) Generation: The compound's structure facilitates ROS production, leading to oxidative stress in cancer cells.

A study highlighted that certain derivatives demonstrated potent activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, 9,10-anthracenedione derivatives have shown efficacy against bacterial and fungal pathogens. Notably:

  • Antibacterial Effects: Compounds in this class have been tested against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli, exhibiting notable inhibitory effects.
  • Antifungal Properties: They have also demonstrated activity against fungi like Candida albicans, making them candidates for antifungal therapies .

The mechanisms underlying the biological activity of 9,10-anthracenedione involve several biochemical pathways:

  • Electron Transfer Reactions: The phenethylthio groups enhance the electron-donating ability of the anthracene core, facilitating electron transfer processes crucial for its biological activity.
  • Energy Transfer Mechanisms: The compound's ability to absorb and transfer energy is significant in photochemical applications and influences its reactivity in biological systems.

Study on Anticancer Activity

A pivotal study evaluated the anticancer effects of various anthracenedione derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to others. The study concluded that structural modifications could enhance therapeutic efficacy .

Evaluation of Antimicrobial Properties

Another research project focused on the antimicrobial effects of anthracenediones against resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics .

Properties

CAS No.

506443-29-4

Molecular Formula

C30H24O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2

InChI Key

GBPNHZYJCPUAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5

Origin of Product

United States

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